molecular formula C13H15NO3 B14585912 Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester CAS No. 61307-29-7

Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester

Cat. No.: B14585912
CAS No.: 61307-29-7
M. Wt: 233.26 g/mol
InChI Key: IPOVQDFJEDQXGB-UHFFFAOYSA-N
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Description

Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains a carbamic acid ester functional group, which is derived from carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester typically involves the reaction of 3-methyl-2-benzofuranol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

3-methyl-2-benzofuranol+isopropyl chloroformateCarbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester\text{3-methyl-2-benzofuranol} + \text{isopropyl chloroformate} \rightarrow \text{this compound} 3-methyl-2-benzofuranol+isopropyl chloroformate→Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The benzofuran ring may also play a role in binding to target proteins, influencing their activity.

Comparison with Similar Compounds

Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester can be compared with other similar compounds, such as:

    Carbamic acid, phenyl ester: Lacks the benzofuran ring, leading to different chemical properties and applications.

    Carbamic acid, (2-benzofuranyl)-, 1-methylethyl ester: Similar structure but with a different substitution pattern on the benzofuran ring.

    Carbamic acid, (3-methyl-2-benzofuranyl)-, ethyl ester: Similar structure but with a different ester group.

The unique combination of the benzofuran ring and the carbamic acid ester group in this compound gives it distinct properties and applications compared to these similar compounds.

Properties

CAS No.

61307-29-7

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

propan-2-yl N-(3-methyl-1-benzofuran-2-yl)carbamate

InChI

InChI=1S/C13H15NO3/c1-8(2)16-13(15)14-12-9(3)10-6-4-5-7-11(10)17-12/h4-8H,1-3H3,(H,14,15)

InChI Key

IPOVQDFJEDQXGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)NC(=O)OC(C)C

Origin of Product

United States

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